3-Methyl-1,7-bis(prop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-1,7-bis(prop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
- A study explored 8-aminoalkyl derivatives of purine-2,6-dione, focusing on their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), revealing their potential in psychotropic activities. The research showed that certain compounds displayed antidepressant-like and anxiolytic-like activities in mouse models (Chłoń-Rzepa et al., 2013).
Synthetic Methodologies
- Another study detailed the iron-catalyzed synthesis of methylene-bridged bis-1,3-dicarbonyl compounds, showcasing efficient methods for creating complex organic molecules (Li et al., 2009).
- Synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines was investigated, with implications for HIV inhibitor development. However, the synthesized compounds did not show significant activity against HIV (Rosenquist Å et al., 1996).
Electronic Properties and Solar Cell Applications
- A novel n-type conjugated polyelectrolyte was synthesized, showing promise as an electron transport layer in polymer solar cells. The research emphasized the electron-deficient nature and high conductivity of the developed material (Hu et al., 2015).
Antineoplastic Agents
- A series of bis(hydroxymethyl)-substituted heterocycles were synthesized and converted to bis(methylcarbamate) derivatives, aiming to develop potential antineoplastic agents. However, none of the synthesized bis(carbamates) showed significant activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).
Pharmaceutical Chemistry
- The topology of interactions in polymorphs of methylxanthines was studied, combining experimental and computational methods. This research provides insights into the nature of interactions relevant for pharmaceutical applications (Latosinska et al., 2014).
Properties
IUPAC Name |
3-methyl-1,7-bis(prop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-7-9-22-14-15(21(6)18(26)23(10-8-2)16(14)25)19-17(22)24-13(5)11(3)12(4)20-24/h7-8H,1-2,9-10H2,3-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPOLNZFCAYGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.